molecular formula C14H12N2O3S B8005920 Ethyl 2-(benzo[d]isoxazol-3-yl)-4-methylthiazole-5-carboxylate

Ethyl 2-(benzo[d]isoxazol-3-yl)-4-methylthiazole-5-carboxylate

Cat. No.: B8005920
M. Wt: 288.32 g/mol
InChI Key: UIWOMFVFRDGRGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(benzo[d]isoxazol-3-yl)-4-methylthiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines an isoxazole ring, a thiazole ring, and an ester functional group. The presence of these rings and functional groups imparts significant chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzo[d]isoxazol-3-yl)-4-methylthiazole-5-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors to form the isoxazole and thiazole rings, followed by esterification to introduce the ethyl carboxylate group. The reaction conditions often involve the use of catalysts, such as copper (I) or ruthenium (II), and may require specific temperatures and solvents to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzo[d]isoxazol-3-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific type of reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of Ethyl 2-(benzo[d]isoxazol-3-yl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(benzo[d]isoxazol-3-yl)-4-methylthiazole-5-carboxylate is unique due to its combination of an isoxazole ring, a thiazole ring, and an ester functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

ethyl 2-(1,2-benzoxazol-3-yl)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-3-18-14(17)12-8(2)15-13(20-12)11-9-6-4-5-7-10(9)19-16-11/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWOMFVFRDGRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=NOC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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